molecular formula C17H16N2O4 B14588404 N-{2-Methoxy-5-[2-(4-nitrophenyl)ethenyl]phenyl}acetamide CAS No. 61622-22-8

N-{2-Methoxy-5-[2-(4-nitrophenyl)ethenyl]phenyl}acetamide

Cat. No.: B14588404
CAS No.: 61622-22-8
M. Wt: 312.32 g/mol
InChI Key: BFSVVUFZOZEPEU-UHFFFAOYSA-N
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Description

N-{2-Methoxy-5-[2-(4-nitrophenyl)ethenyl]phenyl}acetamide is an organic compound with a complex structure that includes methoxy, nitrophenyl, and acetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

N-{2-Methoxy-5-[2-(4-nitrophenyl)ethenyl]phenyl}acetamide can be synthesized through the acetylation of 4-methoxy-2-nitroaniline using acetic anhydride in an acetic acid solvent. The reaction involves mixing 4-methoxy-2-nitroaniline with acetic anhydride and allowing the mixture to react at room temperature for approximately 18 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-{2-Methoxy-5-[2-(4-nitrophenyl)ethenyl]phenyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy and nitrophenyl groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-{2-Methoxy-5-[2-(4-nitrophenyl)ethenyl]phenyl}acetamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-{2-Methoxy-5-[2-(4-nitrophenyl)ethenyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can interact with enzymes, receptors, and other biomolecules. The nitrophenyl group, for example, can undergo reduction to form reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methoxy-2-nitrophenyl)acetamide: Similar structure but lacks the ethenyl group.

    N-(2-Methoxyphenyl)acetamide: Similar structure but lacks the nitrophenyl group.

    N-(4-Nitrophenyl)acetamide: Similar structure but lacks the methoxy group.

Uniqueness

N-{2-Methoxy-5-[2-(4-nitrophenyl)ethenyl]phenyl}acetamide is unique due to the presence of both methoxy and nitrophenyl groups, as well as the ethenyl linkage. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

61622-22-8

Molecular Formula

C17H16N2O4

Molecular Weight

312.32 g/mol

IUPAC Name

N-[2-methoxy-5-[2-(4-nitrophenyl)ethenyl]phenyl]acetamide

InChI

InChI=1S/C17H16N2O4/c1-12(20)18-16-11-14(7-10-17(16)23-2)4-3-13-5-8-15(9-6-13)19(21)22/h3-11H,1-2H3,(H,18,20)

InChI Key

BFSVVUFZOZEPEU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-])OC

Origin of Product

United States

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